molecular formula C10H10N2O2 B12076943 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12076943
M. Wt: 190.20 g/mol
InChI Key: ZZSGTNCVCTURAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

The synthesis of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the use of o-phenylenediamine and cyclopropyl carboxylic acid.

    Cyclization: The reaction involves the cyclization of o-phenylenediamine with cyclopropyl carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6th position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the imidazole ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:

    1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound lacks the cyclopropyl and hydroxyl groups, which may result in different biological activities.

    2-(2-pyridyl)benzimidazole: This compound contains a pyridyl group instead of a cyclopropyl group, leading to variations in chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological characteristics.

Biological Activity

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a notable compound within the benzimidazole family, distinguished by its cyclopropyl group and hydroxyl substituent at the 6-position. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandin E2 (PGE2), a mediator in inflammatory processes.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2, with a molecular weight of 190.20 g/mol. Its structure features a bicyclic arrangement consisting of a fused benzene and imidazole ring, which is characteristic of many pharmacologically active compounds.

Anti-inflammatory Properties

Research has highlighted the compound's potential as an anti-inflammatory agent by inhibiting mPGES-1. This inhibition leads to a reduction in PGE2 levels, which is implicated in various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. The ability to modulate inflammatory responses positions this compound as a candidate for therapeutic applications in inflammatory diseases.

Interaction with Biological Targets

Beyond mPGES-1, this compound interacts with several other biological targets, enhancing its therapeutic potential. These include:

  • Transient receptor potential vanilloid-1 (TRPV-1) : Involved in nociception and neurogenic inflammation.
  • Cannabinoid receptors : Potential implications in pain management and anti-inflammatory pathways.

These interactions suggest that the compound may have broader applications beyond just anti-inflammatory effects .

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship analysis indicates that the unique combination of functional groups in this compound enhances its selectivity and potency against mPGES-1 compared to other benzimidazole derivatives. The cyclopropyl and hydroxyl groups play critical roles in modulating its biological activity, potentially leading to unique interactions within biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces PGE2 production, supporting its role as an effective mPGES-1 inhibitor. For instance, specific assays indicated that the compound could lower PGE2 levels by up to 50% at certain concentrations, showcasing its potential for therapeutic use.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activity profiles. For example:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-oneBromine substitution at the 6-positionEnhanced lipophilicity due to bromine
5-Bromo-3-cyclopropyl-1H-benzimidazol-2-oneBromine at position 5Different biological activity profiles
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-oneIsopropyl group instead of cyclopropylPotentially different pharmacokinetic properties

This table illustrates how variations in substituents can lead to significant changes in biological activity, emphasizing the importance of structural modifications in drug design.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-cyclopropyl-5-hydroxy-1H-benzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14)

InChI Key

ZZSGTNCVCTURAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)O)NC2=O

Origin of Product

United States

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